molecular formula C18H17NO2S B8324656 N-phenethylnaphthalene-1-sulfonamide

N-phenethylnaphthalene-1-sulfonamide

Cat. No. B8324656
M. Wt: 311.4 g/mol
InChI Key: NNTAHKBDSYKFHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenethylnaphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C18H17NO2S and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-phenethylnaphthalene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-phenethylnaphthalene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-phenethylnaphthalene-1-sulfonamide

Molecular Formula

C18H17NO2S

Molecular Weight

311.4 g/mol

IUPAC Name

N-(2-phenylethyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C18H17NO2S/c20-22(21,19-14-13-15-7-2-1-3-8-15)18-12-6-10-16-9-4-5-11-17(16)18/h1-12,19H,13-14H2

InChI Key

NNTAHKBDSYKFHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-phenylethylamine (3.5 mmol, 1 eq) in 40 ml CH2Cl2 were consecutively added, Et3N (0.58 ml, 4.18 mmol, 1.2 eq) and the corresponding sulfonyl chloride (2-naphthalenesulfonyl chloride, 0.87 g, 3.84 mmol, 1.1 eq). The reaction was performed at room temperature during 4 h, until the total consumption of the starting material. Once the solvent was evaporated, the crude mixture was chromatographically purified over Al2O3 using Hexane/AcOEt (70:30) as the eluant. The final yield of the product obtained was 91%, and the purity ≧99% (expressed in % HPLC area).
Quantity
3.5 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.58 mL
Type
reactant
Reaction Step Two
Quantity
0.87 g
Type
reactant
Reaction Step Three

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